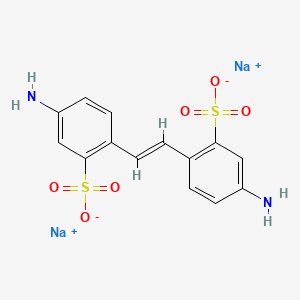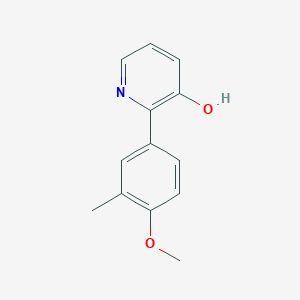![molecular formula C13H13N3O B6285860 N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% CAS No. 1269054-34-3](/img/structure/B6285860.png)
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide” is a chemical compound that has garnered much attention in the research community due to its diverse applications in various fields of industry and research. It’s a derivative of aminophenyl-amide .
Synthesis Analysis
In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were catalyzed by magnesium oxide nanoparticles .Scientific Research Applications
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure-activity relationships of heterocyclic amines, and to investigate the mechanism of action of various drugs. N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has also been used to study the effects of environmental pollutants on human health, and to investigate the role of amines in the regulation of cell signaling pathways.
Mechanism of Action
Target of Action
The primary targets of N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, also known as NAPThe compound is a subject of ongoing research and its specific targets are yet to be identified .
Biochemical Pathways
It’s common for compounds to influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is a key factor in its therapeutic efficacy .
Result of Action
Typically, the effects of a compound’s action can range from changes in gene expression to alterations in cellular signaling pathways .
Advantages and Limitations for Lab Experiments
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% has some limitations for use in laboratory experiments. It is not water-soluble, and must be dissolved in organic solvents for use in aqueous solutions.
Future Directions
Future research on N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% could focus on elucidating its mechanism of action, as well as exploring its potential applications in the treatment of human diseases. Additionally, further studies could be conducted to investigate the effects of N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% on other biological systems, such as the immune system and the nervous system. Finally, further research could be conducted to develop new methods of synthesis for the compound, as well as to explore the potential for its use in drug delivery systems.
Synthesis Methods
N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation of 6-aminopyridin-3-yl phenyl acetate with ethyl acetoacetate in the presence of an acid catalyst. This reaction yields N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95% as the major product, along with a small amount of byproducts. Other methods of synthesis include the use of a base-catalyzed reaction, a palladium-catalyzed reaction, and a microwave-assisted reaction.
properties
IUPAC Name |
N-[3-(6-aminopyridin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14)15-8-11/h2-8H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTPCVCKVVDELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)




![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)







